molecular formula C5H5KN2O2S B2416913 Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate CAS No. 2095411-05-3

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate

Cat. No.: B2416913
CAS No.: 2095411-05-3
M. Wt: 196.27
InChI Key: UNDUQYHRBKESIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the potassium salt . The reaction can be represented as follows:

3-methyl-1,2,4-thiadiazole-5-carboxylic acid+KOHPotassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate+H2O\text{3-methyl-1,2,4-thiadiazole-5-carboxylic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 3-methyl-1,2,4-thiadiazole-5-carboxylic acid+KOH→Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions are typically carried out in polar solvents like water or ethanol, with the presence of a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various potassium salts .

Scientific Research Applications

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Oxadiazole Derivatives: Similar in structure but contain an oxygen atom in place of sulfur, leading to different chemical properties.

Uniqueness

Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and reactivity in aqueous solutions, making it suitable for various applications.

Properties

IUPAC Name

potassium;2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.K/c1-3-6-4(10-7-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDUQYHRBKESIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.